molecular formula C12H16O3 B15310971 4-(4-Methoxyphenyl)-3-methylbutanoic acid

4-(4-Methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B15310971
M. Wt: 208.25 g/mol
InChI Key: AOMBAVNZKYIVAD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-methylbutanoic acid is an organic compound with a molecular structure that includes a methoxyphenyl group attached to a methylbutanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-methylbutanoic acid typically involves the reaction of 4-methoxybenzaldehyde with a suitable alkylating agent under acidic or basic conditions. One common method is the Friedel-Crafts alkylation, where 4-methoxybenzaldehyde reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxyphenyl-3-methylbutanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 4-(4-methoxyphenyl)-3-methylbutanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Hydroxyphenyl-3-methylbutanoic acid

    Reduction: 4-(4-Methoxyphenyl)-3-methylbutanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 4-Methoxyphenylboronic acid
  • 4-Methoxyphenylbutanoic acid

Uniqueness

4-(4-Methoxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a methylbutanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H16O3/c1-9(8-12(13)14)7-10-3-5-11(15-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,13,14)

InChI Key

AOMBAVNZKYIVAD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CC(=O)O

Origin of Product

United States

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